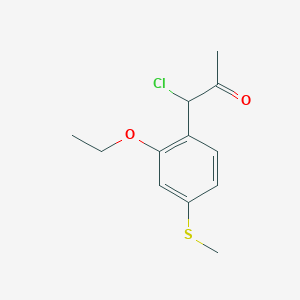

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one

Beschreibung

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one is a chloro-substituted propan-2-one derivative featuring a phenyl ring substituted with ethoxy (2-position) and methylthio (4-position) groups.

Eigenschaften

Molekularformel |

C12H15ClO2S |

|---|---|

Molekulargewicht |

258.76 g/mol |

IUPAC-Name |

1-chloro-1-(2-ethoxy-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClO2S/c1-4-15-11-7-9(16-3)5-6-10(11)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

InChI-Schlüssel |

DPXRBUGTMVGXES-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)SC)C(C(=O)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Substituted Phenyl Precursor

The phenyl ring substituted with ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups is typically prepared via selective electrophilic substitution or by starting from commercially available precursors such as 2-ethoxyaniline or 4-methylthiophenol derivatives. The ethoxy group is introduced by alkylation of a phenolic precursor, while the methylthio group can be installed by nucleophilic substitution or thiolation reactions.

Alpha-Chlorination of the Ketone

The final step involves chlorination at the alpha position adjacent to the carbonyl group of the propan-2-one moiety. This can be achieved using chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or side reactions. The reaction typically proceeds in an inert solvent like dichloromethane or chloroform at low temperatures to maintain selectivity.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting phenol or aniline derivative | Alkylation with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) | Formation of 2-ethoxyphenyl intermediate |

| 2 | Methylthiolation using methylthiol or methylthiolate salts | Introduction of methylthio group at the 4-position | Selective substitution confirmed by NMR |

| 3 | Friedel-Crafts acylation with acetyl chloride and AlCl₃ | Formation of 1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one | Typical yields 60-80% |

| 4 | Alpha-chlorination using N-chlorosuccinimide (NCS) in dichloromethane | Introduction of chlorine at alpha position to ketone | Yields 70-85%, monitored by TLC and GC-MS |

Alternative and Advanced Methods

Patent literature and recent research suggest alternative one-pot or multi-component reactions to streamline synthesis. For example, copper-catalyzed reactions involving organic nitrites and isoprenylacetate derivatives can be adapted for related ketone syntheses, offering improved yields and fewer purification steps. However, specific application to 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one requires further optimization.

Data Table Summarizing Preparation Methods

Research Discoveries and Observations

- The presence of the ethoxy and methylthio groups significantly influences the reactivity of the aromatic ring, necessitating controlled conditions during acylation and chlorination to avoid side reactions.

- Chlorination at the alpha position enhances the compound’s electrophilicity, making it a valuable intermediate for further synthetic transformations.

- Solvent choice is critical; polar aprotic solvents enhance nucleophilic substitutions, while inert solvents like dichloromethane favor selective chlorination.

- Recent advances in continuous flow synthesis and copper-catalyzed one-pot reactions offer promising avenues for scalable production with improved safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 1-azido-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one.

Oxidation: Formation of 1-chloro-1-(2-ethoxy-4-(methylsulfinyl)phenyl)propan-2-one.

Reduction: Formation of 1-chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-ol.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations :

Physicochemical Properties

Predicted or experimental data for select compounds:

Q & A

Q. What are the established synthetic routes for 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling a substituted diazonium salt with a chlorinated ketone precursor. For example:

Diazotization : Prepare a diazonium salt by treating 2-ethoxy-4-(methylthio)aniline with NaNO₂ in HCl at 273 K.

Coupling : React the diazonium salt with methyl 2-chloro-3-oxobutanoate in ethanol, using sodium acetate as a buffer (1:1 molar ratio).

Crystallization : Isolate the product via filtration and recrystallize from ethanol .

Optimization Tips :

- Maintain temperatures <273 K to minimize side reactions.

- Use excess diazonium salt (10–20%) to drive the reaction to completion.

- Monitor pH to prevent hydrolysis of the chloroketone intermediate.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer: Experimental Workflow :

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Agilent SuperNova Dual) with CuKα radiation (λ = 1.54184 Å) at 100 K .

Structure Solution : Employ direct methods via SHELXS-97 to solve the phase problem .

Refinement : Refine the model using SHELXL-97 with full-matrix least-squares minimization. Key parameters:

- Space group: Monoclinic P2₁/c

- Unit cell dimensions: a = 5.8873 Å, b = 25.0467 Å, c = 7.3041 Å, β = 99.016° .

- Hydrogen bonding: N–H⋯O interactions stabilize chains along the [201] direction .

Validation : Check data-to-parameter ratios (>14:1) and R-factors (R₁ < 0.04) for reliability .

Q. What spectroscopic techniques are used to characterize this compound, and what key features are observed?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C–Cl vibrations at ~550–750 cm⁻¹ .

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₂H₁₅ClO₂S: [M⁺] at m/z 258) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to:

- Optimize geometry and compare with X-ray data (RMSD < 0.15 Å) .

- Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~5 eV for similar chalcones) .

Reactivity Insights :

Q. What strategies resolve discrepancies between experimental and computational structural data?

Methodological Answer:

- Data Validation :

- Refinement Adjustments :

Q. How can byproducts during synthesis be analyzed and minimized?

Methodological Answer:

- Byproduct Identification :

- Mitigation Strategies :

- Purge diazonium salt solutions with N₂ to prevent oxidation.

- Optimize stoichiometry (e.g., 1.1 equivalents of diazonium salt to ketone) .

Q. What intermolecular interactions govern crystal packing, and how do they influence material properties?

Methodological Answer:

- Key Interactions :

- Impact on Properties :

Q. How can in vitro metabolic pathways of this compound be studied?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.